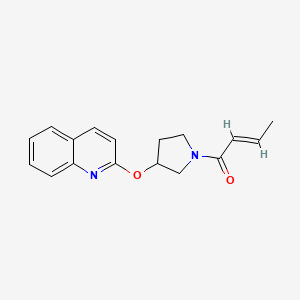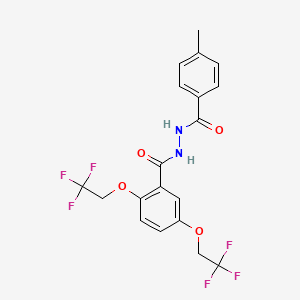
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is a herbicide used primarily in corn fields . It has a molecular weight of 346.71 .
Synthesis Analysis
A synthesizing method of a similar compound, “2-chloro-4-(methylsulfonyl)benzoic acid”, involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen, and heating the autoclave .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” can be found on various chemical databases .
Chemical Reactions Analysis
The synthesis of “2-chloro-4-(methylsulfonyl)benzoic acid” involves a catalytic oxidation process .
Physical And Chemical Properties Analysis
The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” has a boiling point of 484.8±45.0 °C and a density of 1.522±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal-Organic Frameworks
Research has focused on the synthesis and characterization of N-heterocyclic carbene (NHC) metal complexes and coordination polymers involving similar bis(NHC) ligands. These studies aim to understand the structural properties and potential applications of these complexes in catalysis and materials science. For instance, the synthesis of NHC silver(I) cyclophanes and their ability to recognize p-phenylenediamine molecules through fluorescent and UV/vis spectroscopic titrations highlight their potential as molecular receptors (Liu et al., 2011).
Molecular Recognition and Sensing
The structural flexibility and electron-donating capabilities of bis(benzimidazole) derivatives have been exploited in the construction of molecular receptors and sensors. These compounds can form complexes with metal ions, demonstrating applications in anion sensing and the construction of supramolecular architectures for specific molecular recognition tasks. The ability of certain complexes to bind selectively with anions like fluoride and cyanide showcases their utility in developing new sensing materials (Brazeau et al., 2017).
Photophysical Properties and Organic Light-Emitting Devices (OLEDs)
The development of new luminescent materials is crucial for advancing OLED technology. Research into complexes containing bisbenzimidazole derivatives has explored their photophysical properties, with a focus on their potential use in OLEDs. These studies aim to synthesize materials with desirable emission characteristics and stability, contributing to the development of more efficient and durable OLED components (Alabau et al., 2014).
Antimicrobial and Biological Activity
The structural motifs of bisbenzimidazole and related compounds have been evaluated for their potential biological activity, including antimicrobial properties. Synthesis and testing of novel derivatives aim to explore their efficacy as antibacterial agents, contributing to the search for new treatments for infectious diseases. The examination of their biological activity involves assessing their effectiveness against various bacterial strains and understanding their mechanism of action (Bharty et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRLUFSHIRJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

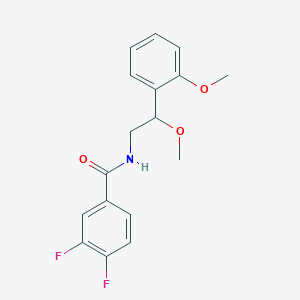
![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)
![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
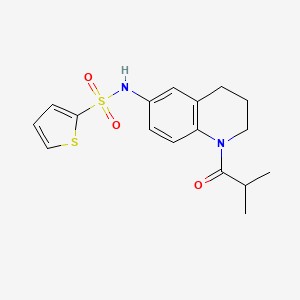
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)

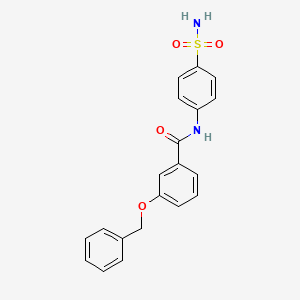
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
